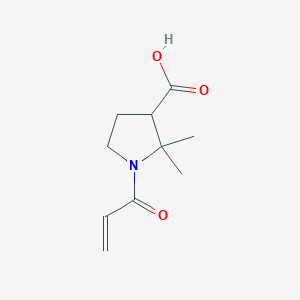

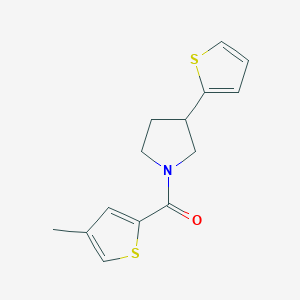

![molecular formula C17H16N2O3S B2737776 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1421522-90-8](/img/structure/B2737776.png)

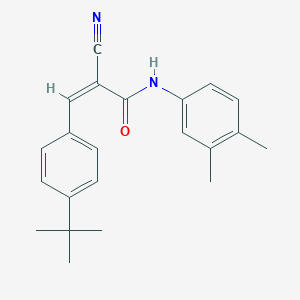

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways . For instance, A. P. Chavan and co-workers synthesized a new series of benzothiazole derivatives by the reaction of mercapto benzothiazole with 4-[(4-methoxyphenyl)-methylidene-]-3-chloro-methyl-5(4 H)-isoxazolone, prepared from 90, in the presence of NaHCO3 in ethanol .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various spectroscopic techniques . For example, IR, 1H NMR, 13C NMR, and mass spectral data have been used to analyze the structure .Chemical Reactions Analysis

Benzothiazole derivatives have been found to undergo various chemical reactions during their synthesis . These reactions include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques . For instance, IR, 1H NMR, 13C NMR, and mass spectral data have been used to analyze these properties .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Pharmacological Evaluation

A study by Mistry and Desai (2006) explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones. These compounds were evaluated for their antibacterial and antifungal activities against various pathogens like Staphylococcus aureus and Candida albicans. This approach underscores the potential of such compounds in developing new antimicrobial agents (Mistry & Desai, 2006).

Antibacterial, Antifungal, and Anticonvulsant Evaluation

Another study conducted by Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles and evaluated them for in vitro antibacterial, antifungal, and anticonvulsant activities. This research indicates the therapeutic versatility of such compounds, highlighting their potential in treating various conditions (Rajasekaran et al., 2006).

Synthesis of Bicyclic β-Lactams

Mollet, D’hooghe, and Kimpe (2012) demonstrated the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, showcasing a novel methodology in drug design and synthesis. These compounds offer a new avenue for the development of drugs with improved pharmacological profiles (Mollet et al., 2012).

Development of New Chemical Entities for Neurodegenerative Disorders

Abbas and colleagues (2017) synthesized symmetrical aryl linked bis-iminothiazolidinones, investigating their potential as monoamine oxidase inhibitors for the treatment of neurodegenerative disorders like Parkinson's disease. Their findings suggest the role of such compounds in addressing key pathogenic processes in Parkinson's disease (Abbas et al., 2017).

Mecanismo De Acción

The mechanism of action of benzothiazole derivatives is related to their anti-tubercular activity . They have been found to exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs . The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Direcciones Futuras

Benzothiazole derivatives, including “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone”, have shown promising results in the field of medicinal chemistry . Future research may focus on further optimizing the synthesis process, exploring their mechanism of action, and investigating their potential applications in the treatment of other diseases .

Propiedades

IUPAC Name |

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-10-7-13(11(2)21-10)16(20)19-8-12(9-19)22-17-18-14-5-3-4-6-15(14)23-17/h3-7,12H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLYPBMZFKPODD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

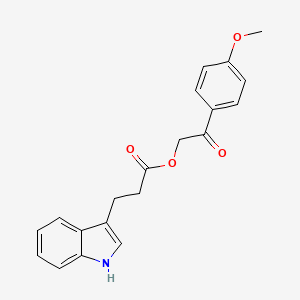

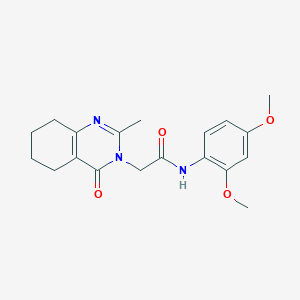

![3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B2737693.png)

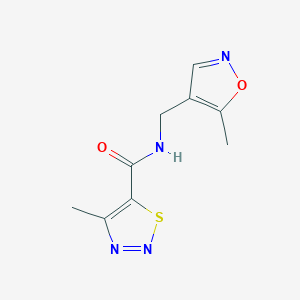

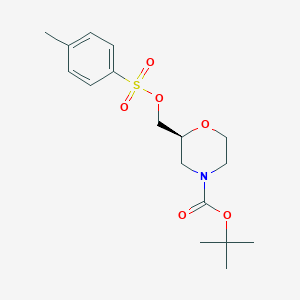

![2-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2737694.png)

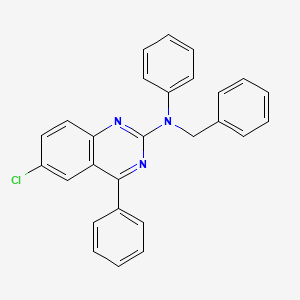

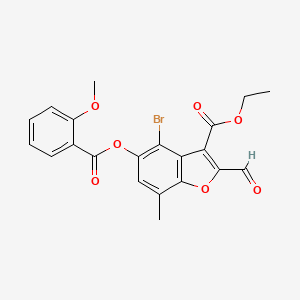

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2737698.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2737707.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2737710.png)